2-Ethyl-4-formylbenzonitrile

Description

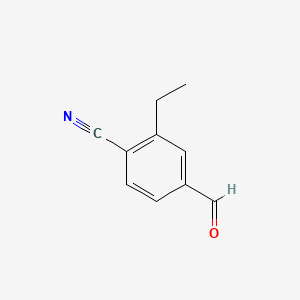

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-2-9-5-8(7-12)3-4-10(9)6-11/h3-5,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQBMMHWMITXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309353 | |

| Record name | 2-Ethyl-4-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157870-23-0 | |

| Record name | 2-Ethyl-4-formylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157870-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-4-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Ethyl-4-formylbenzonitrile IUPAC name and structure

An In-depth Technical Guide to 2-Ethyl-4-formylbenzonitrile: Synthesis, Characterization, and Potential Applications in Drug Discovery

This guide provides a comprehensive overview of this compound, a substituted aromatic nitrile of interest to researchers, scientists, and professionals in drug development. The document details its chemical identity, a plausible synthetic pathway, predicted analytical data, and a discussion of its potential as a building block in medicinal chemistry.

Core Compound Identity

-

Synonyms: 4-Cyano-3-ethylbenzaldehyde

-

Molecular Weight: 159.19 g/mol [1]

Chemical Structure

The structure of this compound consists of a benzene ring substituted with an ethyl group at position 2, a nitrile (cyano) group at position 1, and a formyl (aldehyde) group at position 4.

Table 1: Structural Identifiers

| Identifier | Value |

| SMILES | CCC1=C(C=C(C=C1)C=O)C#N |

| InChI | InChI=1S/C10H9NO/c1-2-9-5-8(7-12)3-4-10(9)6-11/h3-5,7H,2H2,1H3[1] |

| InChIKey | UTQBMMHWMITXDX-UHFFFAOYSA-N[1] |

Proposed Synthetic Route

The proposed synthesis involves three key transformations:

-

Sandmeyer Reaction: Conversion of the amino group of 2-ethylaniline to a nitrile group.

-

Formylation: Introduction of a formyl group onto the 2-ethylbenzonitrile intermediate. A common method for this is the Vilsmeier-Haack reaction.

-

Work-up and Purification: Standard procedures to isolate and purify the final product.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Ethylbenzonitrile from 2-Ethylaniline

-

Diazotization: Dissolve 2-ethylaniline in an aqueous solution of a strong acid (e.g., HCl) and cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

-

Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of potassium cyanide (KCN). Slowly add the cold diazonium salt solution to the cyanide solution. The reaction is often heated gently to drive it to completion.

-

Extraction and Purification: After the reaction is complete, extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude 2-ethylbenzonitrile can be purified by vacuum distillation.

Step 2: Formylation of 2-Ethylbenzonitrile to Yield this compound

-

Vilsmeier-Haack Reaction: Cool a mixture of a suitable solvent (e.g., anhydrous 1,2-dichloroethane) and a formylating agent like phosphoryl chloride (POCl₃) in an ice bath. Slowly add N,N-dimethylformamide (DMF) to form the Vilsmeier reagent. To this mixture, add 2-ethylbenzonitrile dropwise while maintaining a low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC).

-

Hydrolysis and Work-up: Cool the reaction mixture and pour it into a mixture of ice and water to hydrolyze the intermediate. Neutralize the mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.

-

Final Purification: Wash the organic extract, dry it, and remove the solvent. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Visualization of the Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Predicted Analytical and Spectroscopic Data

In the absence of experimentally obtained spectra for this compound, the following data are predicted based on the analysis of its structure and comparison with similar compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - A triplet and a quartet in the aliphatic region corresponding to the ethyl group.- Aromatic protons appearing as doublets and a singlet in the downfield region.- A singlet for the aldehyde proton at approximately 9-10 ppm. |

| ¹³C NMR | - Resonances for the two carbons of the ethyl group.- Multiple signals in the aromatic region for the substituted benzene ring.- A signal for the nitrile carbon around 118 ppm.- A signal for the aldehyde carbonyl carbon around 190 ppm. |

| IR Spectroscopy | - A sharp, strong absorption band around 2220-2240 cm⁻¹ for the C≡N stretch.- A strong absorption band around 1690-1710 cm⁻¹ for the C=O stretch of the aldehyde.- C-H stretching vibrations for the aromatic and aliphatic protons. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 159.19. |

Potential Applications in Drug Development

The chemical structure of this compound features two key functional groups, the nitrile and the aldehyde, which are valuable in medicinal chemistry.

The Nitrile Group as a Pharmacophore

The nitrile group is present in over 30 approved pharmaceuticals and is a common feature in drug candidates.[3] It can serve several roles:

-

Carbonyl Bioisostere: The nitrile group can act as a bioisostere for a carbonyl group, which can improve metabolic stability and bioavailability.[3][4]

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can participate in hydrogen bonding with biological targets.

-

Metabolic Stability: The nitrile group is generally robust and not readily metabolized.[3]

The Aldehyde Group as a Reactive Handle

The formyl group is a versatile functional group that can be used to synthesize a variety of more complex molecules through reactions such as:

-

Reductive Amination: To introduce amine-containing moieties.

-

Wittig Reaction: To form carbon-carbon double bonds.

-

Condensation Reactions: Such as the Knoevenagel condensation, to create derivatives with potential biological activity. For instance, benzylidenemalononitrile derivatives have been investigated for their anticancer properties.[5][6]

Potential Therapeutic Areas

Given its structural motifs, this compound could serve as a key intermediate for the synthesis of novel compounds targeting a range of diseases. The combination of the nitrile and a reactive aldehyde handle makes it an attractive starting material for creating libraries of compounds for screening against various biological targets, including enzymes and receptors implicated in cancer, inflammation, and metabolic disorders.

Logical Relationships in Drug Discovery Potential

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. spectrabase.com [spectrabase.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to 2-Ethyl-4-formylbenzonitrile: Properties, Synthesis, and Applications

Abstract: This technical guide provides an in-depth analysis of 2-Ethyl-4-formylbenzonitrile, a substituted aromatic nitrile of significant interest to the scientific community. This document delineates its fundamental physicochemical properties, proposes a robust synthetic pathway with detailed mechanistic rationale, and outlines a comprehensive framework for its analytical characterization. Furthermore, we explore its potential applications as a versatile chemical intermediate, particularly within the domains of medicinal chemistry and drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry seeking to leverage this compound in advanced synthetic applications.

Introduction: The Utility of a Multifunctional Building Block

This compound (CAS No. 157870-23-0) is a bifunctional organic molecule featuring a benzonitrile core substituted with both an ethyl and a formyl (aldehyde) group. The strategic placement of these functional groups—a nucleophilic center (nitrile) and an electrophilic center (aldehyde)—on a stable aromatic scaffold makes it a highly valuable and versatile building block in organic synthesis.

The nitrile moiety is a prevalent pharmacophore in modern drug design, often serving as a bioisostere for carbonyl groups, a hydrogen bond acceptor, or a precursor to other functional groups like amines or carboxylic acids.[1] Its inclusion in numerous approved pharmaceuticals attests to its metabolic stability and favorable interaction profile.[1] The aldehyde group is a gateway to a vast array of chemical transformations, including reductive aminations, Wittig reactions, and various condensation chemistries, enabling the construction of complex molecular architectures. This unique combination of functionalities positions this compound as a key intermediate for creating novel molecular entities in drug discovery and materials science.

Physicochemical Properties and Molecular Structure

The fundamental identity of this compound is defined by its molecular structure and associated physical properties. These data are crucial for reaction planning, purification, and analytical identification.

Caption: Molecular Structure of this compound.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 157870-23-0 | [2] |

| Molecular Formula | C₁₀H₉NO | Derived |

| Molecular Weight | 159.19 g/mol | |

| Physical Form | Solid | |

| Purity (Typical) | ≥96% |

| InChI Key | UTQBMMHWMITXDX-UHFFFAOYSA-N | |

Proposed Synthesis and Mechanistic Considerations

While numerous suppliers offer this compound, understanding its synthesis is critical for researchers planning to create derivatives or scale up production. Below, we propose a logical and robust multi-step synthetic pathway starting from a commercially available precursor, 2-ethylaniline. This route employs well-established, high-yielding reactions common in synthetic organic chemistry.

Causality of the Synthetic Strategy: The proposed pathway is designed for regiochemical control. Starting with 2-ethylaniline allows for the precise installation of the formyl group at the para-position, which is sterically accessible and electronically activated by the amino group. The final conversion of the amino group to a nitrile via the Sandmeyer reaction is a classic and reliable transformation that avoids the direct use of highly toxic cyanide salts in earlier steps.

Sources

2-Ethyl-4-formylbenzonitrile solubility data

An In-depth Technical Guide to the Solubility of 2-Ethyl-4-formylbenzonitrile

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and formulation development. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound. While specific experimental solubility data for this compound is not extensively available in public literature, this document outlines the theoretical framework, robust experimental protocols, and data interpretation strategies necessary for researchers, scientists, and drug development professionals to characterize its solubility profile. The guide emphasizes the causality behind experimental choices, ensuring a self-validating approach to solubility determination.

Introduction to this compound and the Imperative of Solubility Data

This compound is an aromatic organic compound featuring a benzonitrile core substituted with an ethyl group and a formyl (aldehyde) group. Its molecular structure suggests its potential as a versatile building block in medicinal chemistry and materials science. The nitrile group is a key pharmacophore in numerous approved drugs, often acting as a bioisostere for a carbonyl group or participating in key binding interactions.[1] The aldehyde functionality provides a reactive handle for a wide array of synthetic transformations.

In the context of drug development, solubility is a cornerstone of the developability assessment of a new chemical entity. Poor aqueous solubility can lead to low and variable oral bioavailability, posing significant challenges for formulating an effective therapeutic. Furthermore, understanding the solubility of a compound in various organic solvents is crucial for its synthesis, purification, and crystallization processes. This guide serves as a foundational resource for establishing a comprehensive solubility profile for this compound.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The structure of this compound provides key insights into its expected solubility:

-

Polar Moieties: The molecule contains two polar functional groups: the nitrile (-C≡N) group and the formyl (-CHO) group. The nitrile group has a significant dipole moment, and the nitrogen atom can act as a hydrogen bond acceptor.[2][3] The formyl group is also polar and can accept hydrogen bonds. These groups will promote solubility in polar solvents.

-

Non-Polar Moieties: The benzene ring and the ethyl group (-CH₂CH₃) are non-polar (lipophilic). These parts of the molecule will favor interactions with non-polar solvents through van der Waals forces.

Based on this structure, a qualitative prediction of solubility can be made:

-

High Solubility: Expected in polar aprotic solvents (e.g., acetone, acetonitrile, DMSO) and some polar protic solvents (e.g., ethanol, methanol) where both polar and non-polar interactions can be accommodated.

-

Moderate to Low Solubility: Expected in non-polar solvents (e.g., hexane, toluene) due to the presence of the polar nitrile and formyl groups.

-

Low Aqueous Solubility: While the nitrile and formyl groups can interact with water, the overall molecule has a significant non-polar character from the aromatic ring and ethyl group, suggesting that its solubility in water will be limited.

Experimental Determination of Solubility: A Validated Protocol

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Materials and Equipment

-

Solute: this compound (solid, purity ≥96%)

-

Solvents: A range of analytical grade solvents should be selected to cover a spectrum of polarities (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Heptane).

-

Equipment:

-

Analytical balance (±0.01 mg)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours). The time required to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the supernatant remains constant.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifugation is the preferred method as it minimizes the risk of temperature fluctuations that can occur with filtration. Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step removes any remaining fine particles.

-

Dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, typically HPLC-UV.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

The concentration of the solute in the original saturated solution is calculated by applying the dilution factor to the measured concentration.

-

Visualizing the Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabulated Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Heptane | 25 | Experimental Value | Calculated Value |

Note: The molecular weight of this compound is 159.19 g/mol .

Interpreting the Results

The relationship between the molecular structure of this compound and its solubility in different solvents can be visualized. The interplay between the polar and non-polar regions of the molecule dictates its affinity for a given solvent.

Caption: Intermolecular forces driving solubility.

Conclusion

While specific, publicly available solubility data for this compound is scarce, this guide provides the necessary theoretical foundation and a robust, validated experimental protocol for its determination. By systematically applying the shake-flask method and leveraging modern analytical techniques, researchers can generate high-quality, reliable solubility data. This information is indispensable for advancing the study of this compound, whether for applications in medicinal chemistry, process development, or materials science. The principles and methodologies outlined herein ensure a scientifically sound approach to characterizing this critical physicochemical property.

References

-

Vertex AI Search Result[4] . Benzonitrile - Solubility of Things. This source provides a general overview of the solubility of benzonitrile, the parent compound, in polar and non-polar solvents.

-

Vertex AI Search Result[1] . Fleming, F. F., Yao, L., Ravikumar, P. C., Fun-Ting, C., & Nelson, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]

-

Vertex AI Search Result[2] . LibreTexts. (2025). 20.7: Chemistry of Nitriles. Available at: [Link]

-

Vertex AI Search Result[3] . Wikipedia. Nitrile. Available at: [Link]

Sources

The Spectroscopic Signature of 2-Ethyl-4-formylbenzonitrile: A Predictive Technical Guide

Introduction: Deciphering the Molecular Architecture

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of novel molecular entities is paramount. 2-Ethyl-4-formylbenzonitrile, a substituted aromatic compound, presents a unique combination of functional groups—an ethyl group, a formyl (aldehyde) group, and a nitrile group—that all impart distinct electronic and structural features. Understanding the spectroscopic signature of this molecule is crucial for its unambiguous identification, purity assessment, and for predicting its reactivity in further chemical transformations.

Molecular Structure and Key Features

To logically interpret the spectral data, it is essential to first visualize the molecular structure and the electronic interplay of its constituent parts.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrumentation: Use a high-resolution mass spectrometer to obtain accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum, ensuring good resolution to distinguish between ions of similar mass-to-charge ratios.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation mechanisms consistent with the observed peaks.

Conclusion

This in-depth technical guide provides a robust, predictive framework for the spectral characterization of this compound. By integrating fundamental principles of NMR, IR, and MS with comparative data from structurally related molecules, we have constructed a detailed and reliable spectral signature. This guide serves as an essential tool for researchers, enabling confident identification, purity verification, and a deeper understanding of the chemical properties of this multifunctional aromatic compound. The provided protocols offer a standardized approach for the experimental verification of these predictions.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR: aldehydes. [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.4. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Preamble: Navigating the Frontier of Novel Compound Characterization

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Ethyl-4-formylbenzonitrile

In the landscape of drug discovery and materials science, the synthesis of a novel chemical entity such as this compound marks the beginning of a rigorous journey of characterization. As this molecule is not extensively documented in publicly available literature, this guide serves not as a repository of known data, but as a comprehensive roadmap for its empirical investigation. We will proceed with the logical framework a research scientist would employ, detailing the requisite experimental protocols to elucidate its core physical properties. This document is structured to provide both the "how" and the "why," ensuring that each step is grounded in established scientific principles.

Molecular Identity and Structural Elucidation

Before any physical properties can be meaningfully determined, the unequivocal confirmation of the molecular structure of this compound is paramount.

1.1. Fundamental Properties

-

Molecular Formula: C₁₀H₉NO

-

Molecular Weight: 159.19 g/mol

-

IUPAC Name: this compound

-

CAS Number: Not assigned (as of the latest search).

1.2. Predicted Structure

The anticipated molecular structure is foundational to interpreting all subsequent data.

Caption: Molecular structure of this compound.

1.3. Spectroscopic Confirmation Workflow

A multi-spectroscopic approach is required for definitive structural validation. This ensures that all constitutional isomers are discounted and the desired connectivity is confirmed.

Caption: Workflow for the structural elucidation of a novel compound.

-

Mass Spectrometry (MS): The initial step is to confirm the molecular weight. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₁₀H₉NO (159.0684). The fragmentation pattern will also provide structural clues; characteristic losses would include the formyl group (-29 Da) and fragments related to the ethyl group.[1][2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is ideal for identifying the key functional groups. The spectrum of this compound is expected to show characteristic absorption bands:

-

Nitrile (C≡N): A sharp, strong peak around 2220-2240 cm⁻¹.[3]

-

Aldehyde (C=O): A strong, sharp peak around 1690-1715 cm⁻¹ (conjugated).[1][4]

-

Aldehyde C-H: Two weaker peaks around 2720 cm⁻¹ and 2820 cm⁻¹.[1]

-

Aromatic C=C: Peaks in the 1450-1600 cm⁻¹ region.

-

Aliphatic C-H: Stretching vibrations just below 3000 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.[5][6]

-

¹H NMR: Will reveal the number and environment of protons. Expected signals include a triplet and quartet for the ethyl group, an aldehyde proton singlet, and distinct signals for the aromatic protons.

-

¹³C NMR: Will show the number of unique carbon environments. The nitrile and aldehyde carbons will have characteristic chemical shifts.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the substitution pattern on the aromatic ring by showing correlations between protons and carbons.[5]

-

Core Physical Properties: A Guide to Experimental Determination

Once the structure is confirmed, the systematic determination of its physical properties can begin. These properties are critical for applications in drug development, influencing solubility, formulation, and bioavailability.

Table 1: Physical Properties of this compound

| Property | Predicted Range/Value | Experimental Value | Methodology |

|---|---|---|---|

| Appearance | White to off-white solid | To be determined | Visual Inspection |

| Melting Point (°C) | 90 - 110 | To be determined | Capillary Method (e.g., Mel-Temp) |

| Boiling Point (°C) | > 250 (at atm. pressure) | To be determined | Micro-boiling point or Distillation |

| Solubility | Low in water, soluble in organic solvents | To be determined (mg/mL) | Shake-Flask Method |

2.1. Melting Point Determination

The melting point is a fundamental indicator of purity.[7] A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid.

Experimental Protocol: Capillary Melting Point

-

Sample Preparation: Ensure the synthesized compound is a fine, dry powder.

-

Loading: Tap the open end of a capillary tube into the powder to collect a small amount (2-3 mm height). Invert and tap the sealed end on a hard surface to pack the sample.

-

Apparatus: Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[8]

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This saves time in the subsequent, more precise measurements.

-

Accurate Determination: Use a fresh sample. Heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Causality: A slow heating rate near the melting point is crucial to allow the system to remain in thermal equilibrium, ensuring an accurate reading. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.

2.2. Boiling Point Determination

Given the predicted high boiling point, determination at atmospheric pressure may not be feasible without causing decomposition. A micro-boiling point determination or vacuum distillation is more appropriate.[9][10][11]

Experimental Protocol: Micro-Boiling Point (Thiele Tube Method)

Caption: Workflow for micro-boiling point determination.

-

Setup: Place a small amount of the liquid (a few milliliters) into a fusion tube. Invert a capillary tube (sealed at one end) and place it into the liquid.

-

Heating: Attach the fusion tube to a thermometer and heat it in a Thiele tube containing mineral oil.

-

Observation: As the liquid heats, air will be expelled from the capillary tube. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary.

-

Cooling & Reading: Remove the heat source. The stream of bubbles will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube. This occurs when the vapor pressure of the substance equals the atmospheric pressure.[10]

2.3. Solubility Profiling

Solubility is a critical parameter, especially in drug development. A standardized protocol, such as the shake-flask method, provides reliable data.[12][13][14]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

-

Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., phosphate-buffered saline, PBS, at a relevant pH) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the vial to stand, then centrifuge or filter the solution to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration is the equilibrium solubility of the compound in that solvent at that temperature.

Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. Running the experiment for different durations can validate that equilibrium has been reached.

Data from Analogous Compounds

To provide context for the expected properties of this compound, the known physical properties of structurally related compounds are presented below.

Table 2: Physical Properties of Structurally Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| 4-Formylbenzonitrile | C₈H₅NO | 131.13 | 100-102[15][16] | 133 (at 12 mmHg)[15][16] |

| 3-Formylbenzonitrile | C₈H₅NO | 131.13 | 75-78[15] | 210[15] |

| Ethyl Benzoate | C₉H₁₀O₂ | 150.17 | -34 | 211-213 |

Analysis: The presence of the polar nitrile and formyl groups in 4-Formylbenzonitrile contributes to its solid state at room temperature and relatively high melting point. The addition of an ethyl group in the 2-position of our target molecule may slightly alter the crystal packing and intermolecular forces, but it is still expected to be a solid with a melting point in a similar range.

Conclusion and Forward Outlook

The comprehensive characterization of this compound requires a systematic and multi-faceted experimental approach. This guide outlines the foundational protocols for confirming its structure and determining its key physical properties. The data generated from these experiments will be invaluable for any future research and development, providing the necessary foundation for formulation, pharmacokinetic studies, and material science applications. The principles and methodologies described herein represent a robust framework for the characterization of any novel chemical entity, ensuring scientific rigor and data integrity.

References

- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80498, Ethyl 4-formylbenzoate. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set).... Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectra and structure of benzonitriles and some of its simple derivatives. Retrieved from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Al-Mustaqbal University College. (2021, July 16). Experimental No. (2) Boiling Point. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

European Union Reference Laboratory for Alternatives to Animal Testing. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 19.15: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). True Melting Point Determination. Retrieved from [Link]

-

MDPI. (n.d.). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde. Retrieved from [Link]

-

ResearchGate. (2018, March 20). (PDF) Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90670, m-Formylbenzonitrile. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

International Journal of Scientific & Technology Research. (n.d.). Spectral (UV and NMR) Analysis Of 4-(Dimethylamino) Benzonitrile By Density Functional Theory Calculations. Retrieved from [Link]

-

Mettler-Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Truman State University. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Wiley. (n.d.). Structure Elucidation by NMR in Organic Chemistry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013, April 2). What is the substituent on this benzaldehyde? (MS attached). Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

The Catalyst. (n.d.). Boiling Points. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile at BMRB. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 2-amino-3-ethyl-4-hydroxybenzonitrile. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. smbstcollege.com [smbstcollege.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vernier.com [vernier.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. lifechemicals.com [lifechemicals.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. 4-Formylbenzonitrile | 105-07-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

reactivity of 2-Ethyl-4-formylbenzonitrile

An In-depth Technical Guide to the Reactivity of 2-Ethyl-4-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional aromatic molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a nitrile group, a formyl (aldehyde) group, and an ethyl substituent on a benzene ring, presents a unique combination of reactive sites. This guide provides a comprehensive analysis of the , offering insights into the interplay of its functional groups and the steric and electronic effects that govern its chemical behavior. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and execution of synthetic strategies involving this versatile building block.

The strategic placement of the electron-withdrawing nitrile group para to the formyl group, and the electron-donating, sterically demanding ethyl group ortho to the formyl group, creates a nuanced reactivity profile. Understanding this profile is paramount for predicting reaction outcomes and designing efficient synthetic routes.

Molecular Structure and Properties

| Property | Value |

| CAS Number | 157870-23-0[1][2][3] |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol [1] |

| Appearance | Solid[1] |

| Purity | Typically ≥96%[1] |

The Interplay of Functional Groups: An Analysis of Reactivity

The chemical behavior of this compound is dictated by the individual and combined characteristics of its three key structural features: the formyl group, the nitrile group, and the ethyl group on the aromatic ring.

Electronic Effects

The nitrile group (-CN) is a potent electron-withdrawing group, both through induction and resonance. This significantly influences the reactivity of the entire molecule.[4] Conversely, the ethyl group (-CH₂CH₃) is an electron-donating group through induction.

The consequence of these opposing electronic influences is a highly polarized molecule. The electron-withdrawing nature of the nitrile group enhances the electrophilicity of the carbonyl carbon in the formyl group, making it more susceptible to nucleophilic attack.

Steric Hindrance

The ethyl group at the ortho position to the formyl group introduces significant steric hindrance.[5] This bulkiness can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down reactions or favoring the formation of specific stereoisomers.[5] This steric effect is a critical consideration in planning synthetic transformations.

Reactions of the Formyl Group

The aldehyde functionality is a versatile handle for a wide array of chemical transformations.

Oxidation to a Carboxylic Acid

The formyl group can be readily oxidized to a carboxylic acid, yielding 2-ethyl-4-cyanobenzoic acid. This transformation is a common step in the synthesis of more complex molecules.

Protocol: Oxidation of this compound

Causality: This protocol utilizes potassium permanganate, a strong oxidizing agent, under basic conditions. The basic medium prevents the acidic byproducts from causing unwanted side reactions.

Self-Validation: The completion of the reaction can be monitored by the disappearance of the purple permanganate color. The identity and purity of the product can be confirmed by melting point determination and spectroscopic methods (IR, NMR).

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl), concentrated

-

Water (deionized)

-

Sodium bisulfite (NaHSO₃) (for quenching)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium carbonate.

-

Heat the solution to 60-70 °C.

-

Slowly add a solution of potassium permanganate (1.5 eq) in water to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.

-

After the addition is complete, continue heating and stirring for 1-2 hours, or until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

-

To the filtrate, carefully add concentrated hydrochloric acid until the pH is acidic, which will precipitate the carboxylic acid.

-

If any brown manganese dioxide remains, add a small amount of sodium bisulfite to reduce it to soluble manganese(II) sulfate.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the white precipitate of 2-ethyl-4-cyanobenzoic acid by vacuum filtration, wash with cold water, and dry.

Reduction to an Alcohol

The formyl group can be selectively reduced to a primary alcohol, 2-ethyl-4-cyanobenzyl alcohol, using mild reducing agents.

Protocol: Reduction of this compound

Causality: Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of less reactive functional groups like nitriles. The reaction is typically carried out in an alcoholic solvent.

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The product can be characterized by NMR and IR spectroscopy, where the disappearance of the aldehyde proton signal and the appearance of a broad hydroxyl proton signal are indicative of a successful reaction.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

Hydrochloric acid, 1 M

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) in small portions to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with 1 M HCl to a pH of ~5-6.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of the formyl group is susceptible to attack by various nucleophiles.

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[6][7][8] Due to the steric hindrance from the ortho-ethyl group, the choice of the Wittig reagent and reaction conditions is crucial. Stabilized ylides are generally less reactive and may give poor yields with sterically hindered aldehydes, while non-stabilized ylides are more reactive.[7]

Protocol: Wittig Reaction with a Non-Stabilized Ylide

Causality: This protocol uses a non-stabilized ylide, which is more reactive and suitable for sterically hindered aldehydes. The reaction is performed under anhydrous and inert conditions to prevent the quenching of the highly basic ylide.

Self-Validation: The formation of the alkene product can be monitored by TLC. The stereochemistry of the resulting alkene (Z or E) can be determined by NMR spectroscopy.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

This compound

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add methyltriphenylphosphonium bromide (1.1 eq).

-

Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise to the stirred suspension. The formation of the orange-red ylide will be observed.

-

Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

-

Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a base, to form a new carbon-carbon double bond.[9][10][11][12][13]

Protocol: Knoevenagel Condensation with Malononitrile

Causality: This protocol uses a weak base, piperidine, to deprotonate the active methylene compound (malononitrile), which then acts as a nucleophile. The electron-withdrawing cyano group on the benzaldehyde ring facilitates this reaction.[14]

Self-Validation: The reaction can be monitored by the precipitation of the product or by TLC. The product's identity can be confirmed by its melting point and spectroscopic analysis.

Materials:

-

This compound

-

Malononitrile

-

Piperidine

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 5-10 mol%).

-

Stir the reaction mixture at room temperature. A precipitate may form as the reaction proceeds.

-

Stir for 2-4 hours or until the reaction is complete as indicated by TLC.

-

If a precipitate has formed, collect the product by vacuum filtration.

-

If no precipitate forms, cool the reaction mixture in an ice bath to induce crystallization.

-

Wash the collected solid with cold ethanol and dry to obtain the desired product.

Reductive Amination

Reductive amination is a two-step process that converts an aldehyde into an amine.[15][16][17] It involves the initial formation of an imine, which is then reduced in situ.

Protocol: Reductive Amination with Ammonia

Causality: This protocol uses ammonia to form the initial imine, which is then reduced by sodium cyanoborohydride (NaBH₃CN), a reducing agent that is selective for imines over aldehydes.

Self-Validation: The formation of the amine can be monitored by TLC. The product can be characterized by NMR, where the disappearance of the aldehyde proton and the appearance of signals corresponding to the aminomethyl group confirm the transformation.

Materials:

-

This compound

-

Ammonia (aqueous solution or in methanol)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1.0 eq) in methanol.

-

Add a solution of ammonia (excess, e.g., 7 N in methanol).

-

Add a catalytic amount of glacial acetic acid.

-

Stir the mixture for 30 minutes at room temperature.

-

Slowly add sodium cyanoborohydride (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction by adding water.

-

Make the solution basic by adding aqueous NaOH.

-

Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations.

Hydrolysis to a Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[18][19][20] Strong conditions are often required, and the reaction proceeds through an amide intermediate.[18]

Protocol: Acid-Catalyzed Hydrolysis of the Nitrile Group

Causality: Concentrated sulfuric acid acts as both a catalyst and a reagent, protonating the nitrile nitrogen and facilitating the nucleophilic attack of water. The high temperature is necessary to overcome the activation energy for this transformation.

Self-Validation: The progress of the hydrolysis can be monitored by the evolution of ammonia (if the reaction proceeds to the amide and then further hydrolyzes) and by TLC analysis of the reaction mixture. The final product can be characterized by its melting point and spectroscopic data.

Materials:

-

This compound

-

Sulfuric acid (concentrated)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, carefully add concentrated sulfuric acid to this compound.

-

Heat the mixture to reflux for several hours. The reaction time will depend on the desired product (amide or carboxylic acid).

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

The product (amide or carboxylic acid) will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

Reduction to a Primary Amine

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Protocol: Reduction of the Nitrile Group with LiAlH₄

Causality: LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines. The reaction must be carried out under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

Self-Validation: The disappearance of the nitrile stretch in the IR spectrum and the appearance of N-H stretches are indicative of a successful reaction. NMR spectroscopy will also show the disappearance of the nitrile carbon and the appearance of a methylene group adjacent to the amine.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Water

-

Sodium hydroxide solution, 15%

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether.

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

-

After the addition is complete, reflux the mixture for 2-4 hours.

-

Cool the reaction mixture in an ice bath and quench it by the sequential and careful dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with diethyl ether.

-

Dry the combined filtrate and washings over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amine.

-

Purify by distillation or chromatography if necessary.

Reaction with Organometallic Reagents

Grignard reagents add to the nitrile group to form an intermediate imine, which upon hydrolysis yields a ketone.[21][22][23][24][25]

Protocol: Reaction with a Grignard Reagent

Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile. The resulting imine is then hydrolyzed in a separate acidic workup step to afford the ketone.

Self-Validation: The formation of the ketone can be confirmed by IR spectroscopy (disappearance of the nitrile peak and appearance of a carbonyl peak) and NMR spectroscopy.

Materials:

-

This compound

-

Grignard reagent (e.g., Methylmagnesium bromide in THF)

-

Anhydrous diethyl ether or THF

-

Aqueous acid (e.g., 3 M HCl)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Add the Grignard reagent (1.1 eq) dropwise with stirring.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Cool the reaction mixture again in an ice bath and quench by the slow addition of aqueous acid.

-

Stir the mixture until the intermediate imine is fully hydrolyzed.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ketone by column chromatography or distillation.

Visualization of Reaction Pathways

Key Transformations of this compound

Caption: Key synthetic transformations of this compound.

Experimental Workflow for a Typical Nucleophilic Addition

Caption: A generalized workflow for nucleophilic addition reactions.

Conclusion

This compound is a richly functionalized aromatic compound with a predictable yet nuanced reactivity profile. The interplay between the electron-withdrawing nitrile group, the electrophilic formyl group, and the sterically influential ortho-ethyl group provides a platform for a diverse range of chemical transformations. By understanding these fundamental principles and utilizing the detailed protocols provided, researchers can effectively employ this versatile building block in the synthesis of complex target molecules for applications in drug discovery and materials science. This guide serves as a foundational resource, and further exploration of the literature for specific applications is encouraged.

References

-

Wikipedia. (2023, December 29). Wittig reaction. In Wikipedia. Retrieved January 16, 2026, from [Link]

- Organic Syntheses. (n.d.). Hydrolysis of Nitriles.

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved January 16, 2026, from [Link]

- Benchchem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation of 4-Bromo-2-hydroxybenzaldehyde.

- Benchchem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation Reactions using 3-Propylbenzaldehyde.

-

Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved January 16, 2026, from [Link]

- Benchchem. (n.d.). Application Notes and Protocols for the Wittig Reaction of 2-Benzoylbenzaldehyde.

-

ResearchGate. (2014, November). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved January 16, 2026, from [Link]

- Dalal Institute. (n.d.). Effect of Structure on Reactivity. Retrieved January 16, 2026, from a relevant Dalal Institute resource.

-

Master Organic Chemistry. (2023, March 15). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved January 16, 2026, from [Link]

- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.

- ResearchGate. (2025, October 18). Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles.

- ACS Publications. (n.d.). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Retrieved January 16, 2026, from J. Am. Chem. Soc. 1956, 78, 19, 4931–4934

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction – Examples and Mechanism. Retrieved January 16, 2026, from [Link]

- RSC Publishing. (2018, August 28). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.

- Organic Syntheses. (n.d.). Procedure for the preparation of 2-phenylbutyronitrile.

- Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation.

-

DeepDyve. (1995, September 1). Hydrolysis of para ‐substituted benzonitriles in water. Retrieved January 16, 2026, from [Link]

- Zeitschrift für Naturforschung. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1).

- Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

- Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved January 16, 2026, from a relevant Chemistry LibreTexts page.

-

Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved January 16, 2026, from [Link]

- NCERT. (n.d.). Amines.

- Google Patents. (n.d.). CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.

- Organic Syntheses. (2024, December 31). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.

- Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 16, 2026, from a relevant Organic Syntheses procedure.

-

Arctom. (n.d.). CAS NO. 157870-23-0 | this compound. Retrieved January 16, 2026, from [Link]

- Guidechem. (n.d.). 벤조니트릴, 2-에틸-4-포르밀-(9CI) 공급업체 맵 (CAS 157870-23-0).

- Benchchem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation Reactions Involving 3-Cyanobenzaldehyde.

- Pearson. (n.d.). A formate ester, such as ethyl formate, reacts with an excess of .... Retrieved January 16, 2026, from a relevant Pearson Study Prep resource.

- Organic Syntheses. (n.d.). Procedure for the preparation of dimethylglyoxime.

- ChemRxiv. (2023, March 29). Direct Alkylative Reductive Amination using 1-Allylsilatrane.

-

PubMed. (2021, November 8). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Retrieved January 16, 2026, from [Link]

- NCERT. (2025, December 13). Syllabus for Chemistry (SCQP08).

- Organic Chemistry Portal. (n.d.). Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water. Retrieved January 16, 2026, from a relevant Organic Chemistry Portal abstract.

- BLD Pharm. (n.d.). 105-07-7|4-Formylbenzonitrile.

Sources

- 1. This compound | 157870-23-0 [sigmaaldrich.com]

- 2. Benzonitrile, 2-ethyl-4-formyl- (9CI) | 157870-23-0 [chemicalbook.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Page loading... [guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. bhu.ac.in [bhu.ac.in]

- 13. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water [organic-chemistry.org]

- 18. deepdyve.com [deepdyve.com]

- 19. znaturforsch.com [znaturforsch.com]

- 20. arkat-usa.org [arkat-usa.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. chemguide.co.uk [chemguide.co.uk]

- 25. A formate ester, such as ethyl formate, reacts with an excess of ... | Study Prep in Pearson+ [pearson.com]

Methodological & Application

The Strategic Utility of 2-Ethyl-4-formylbenzonitrile in the Synthesis of Bio-relevant Heterocycles

Introduction: Unlocking Heterocyclic Diversity from a Versatile Benzonitrile Scaffold

In the landscape of medicinal chemistry and drug development, the quest for novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are privileged motifs, forming the core of a vast number of pharmaceuticals and biologically active compounds. Among the myriad of starting materials available to the synthetic chemist, bifunctional aromatic compounds offer a powerful platform for the construction of complex molecular architectures. 2-Ethyl-4-formylbenzonitrile, a molecule featuring an aldehyde, a nitrile, and a substituted benzene ring, represents a versatile yet under-explored building block for the synthesis of a variety of important heterocycles. While direct literature on the applications of this specific molecule is not abundant, its functional group constellation allows for logical and predictable reactivity in the synthesis of key heterocyclic systems such as quinazolines and pyrimidines.

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in heterocyclic synthesis. We will first discuss plausible synthetic routes to access this key intermediate. Subsequently, we will delve into detailed application notes and protocols for its use in the construction of quinazoline and pyrimidine ring systems, drawing upon established synthetic methodologies for analogous compounds. The causality behind experimental choices and the mechanistic underpinnings of these transformations will be thoroughly explained to provide a robust and scientifically grounded resource.

Part 1: Synthesis of the Starting Material: this compound

The accessibility of a starting material is a critical consideration in any synthetic campaign. While not as commonly commercially available as simpler benzonitriles, this compound can be prepared through several established organic transformations. The choice of synthetic route will depend on the availability of precursors and the desired scale of the synthesis.

Vilsmeier-Haack Formylation of 2-Ethylbenzonitrile

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic rings.[1][2][3] 2-Ethylbenzonitrile, with the electron-donating ethyl group, is a suitable substrate for this reaction. The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium species, from a formamide (e.g., N,N-dimethylformamide, DMF) and a chlorinating agent (e.g., phosphorus oxychloride, POCl₃). This electrophile then attacks the aromatic ring, followed by hydrolysis to yield the aldehyde.

Workflow for Vilsmeier-Haack Formylation

Caption: Vilsmeier-Haack formylation of 2-ethylbenzonitrile.

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

-

2-Ethylbenzonitrile

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-ethylbenzonitrile (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

To the stirred solution, add anhydrous DMF (3.0 eq).

-

Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and stir for 30 minutes.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Causality and Insights: The Vilsmeier-Haack reaction is a mild and effective method for formylation. The use of an anhydrous solvent is crucial to prevent the premature hydrolysis of POCl₃ and the Vilsmeier reagent. The slow addition of POCl₃ at low temperature helps to control the exothermic reaction. The final workup with aqueous base is necessary to hydrolyze the intermediate iminium salt to the desired aldehyde.

Other Potential Synthetic Routes

-

Friedel-Crafts Acylation followed by Oxidation: One could envision a Friedel-Crafts acylation of ethylbenzene with a suitable acylating agent, followed by functional group manipulation to introduce the nitrile and subsequent oxidation of a methyl group to the aldehyde.[4][5] However, this route is likely to be longer and may suffer from regioselectivity issues.

-

Oxidation of 2-Ethyl-4-methylbenzonitrile: If the corresponding 4-methyl derivative is accessible, selective oxidation of the methyl group to an aldehyde could be a viable strategy.[6]

Part 2: Application in Quinazoline Synthesis

Quinazolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9] The bifunctional nature of this compound makes it an excellent precursor for the construction of the quinazoline scaffold.

Reaction with Amines and Ammonium Salts

A common strategy for quinazoline synthesis involves the reaction of an ortho-aminoaryl ketone or aldehyde with an amine or ammonia source.[10][11] While this compound does not possess an ortho-amino group, the nitrile functionality can be considered a masked amino group that can participate in cyclization following an initial reaction at the aldehyde.

A plausible approach involves a multi-component reaction where this compound reacts with an amine and a source of ammonia (e.g., ammonium acetate or ammonium chloride) in the presence of an oxidizing agent.

Reaction Scheme for Quinazoline Synthesis

Caption: Proposed synthesis of quinazolines from this compound.

Protocol 2: Synthesis of Substituted Quinazolines

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine)

-

Ammonium acetate

-

Iodine (I₂) or other suitable oxidizing agent

-

Dimethyl sulfoxide (DMSO) or other high-boiling solvent

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), the primary amine (1.1 eq), and ammonium acetate (2.0 eq) in DMSO.

-

Add a catalytic amount of iodine (0.1-0.2 eq).

-

Heat the reaction mixture to 120-140 °C and stir for 8-16 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

Collect the precipitated solid by filtration and wash with cold water.

-

Dry the crude product and purify by recrystallization or column chromatography to afford the desired substituted quinazoline.

Mechanistic Rationale: The reaction likely proceeds through the initial formation of an imine between the aldehyde of this compound and the primary amine. The nitrile group is then attacked intramolecularly by the nitrogen from the ammonium salt, leading to a dihydroquinazoline intermediate. Subsequent oxidation, facilitated by iodine or another oxidant, results in the aromatic quinazoline product.

Part 3: Application in Pyrimidine Synthesis

Pyrimidines are another fundamentally important class of heterocycles, forming the basis of nucleobases in DNA and RNA and exhibiting a broad spectrum of pharmacological activities.[1][2][3] The reaction of a 1,3-dicarbonyl compound or its equivalent with a guanidine or urea derivative is a classic method for pyrimidine synthesis.[12][13] The α,β-unsaturated nitrile that can be formed in situ from this compound makes it a suitable precursor for this transformation.

Reaction with Guanidine or Urea

A plausible strategy involves the Knoevenagel condensation of this compound with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form an α,β-unsaturated dinitrile or cyanoacrylate. This intermediate can then undergo a cyclocondensation reaction with guanidine or urea to form the pyrimidine ring.

Reaction Pathway for Pyrimidine Synthesis

Caption: Proposed synthesis of pyrimidines from this compound.

Protocol 3: Synthesis of Substituted Pyrimidines

Materials:

-

This compound

-

Malononitrile or Ethyl cyanoacetate

-

Guanidine hydrochloride or Urea

-

Sodium ethoxide or another suitable base

-

Ethanol

-

Piperidine (catalyst for Knoevenagel)

-

Standard laboratory glassware

Procedure:

Step 1: Knoevenagel Condensation

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (a few drops).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and collect the precipitated α,β-unsaturated nitrile by filtration. Wash with cold ethanol and dry.

Step 2: Cyclocondensation

-

In a separate flask, prepare a solution of sodium ethoxide in ethanol.

-

Add guanidine hydrochloride or urea (1.2 eq) to the sodium ethoxide solution and stir until dissolved.

-

Add the α,β-unsaturated nitrile from Step 1 to the reaction mixture.

-

Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

-